2,2-Dimethylpropylmagnesium bromide, 0.5M Diethyl Ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2-Dimethylpropylmagnesium bromide, 0.5M Diethyl Ether” is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic synthesis . They are named after Victor Grignard, a French chemist who was awarded the Nobel Prize in Chemistry in 1912 for his work on this class of compounds .

Synthesis Analysis

The synthesis of “2,2-Dimethylpropylmagnesium bromide, 0.5M Diethyl Ether” involves a Grignard reaction . Grignard reactions are a type of organometallic chemical reaction where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone . This reaction is an important tool for the formation of carbon-carbon bonds .Molecular Structure Analysis

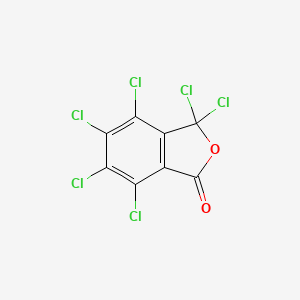

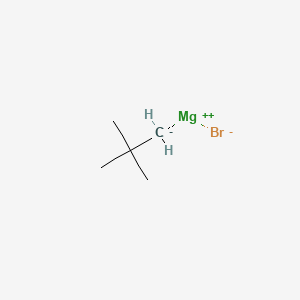

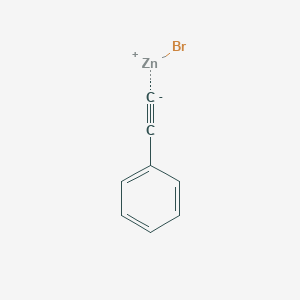

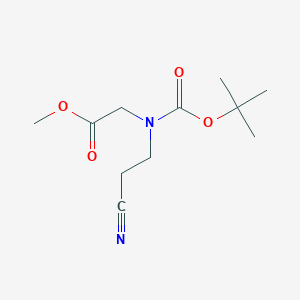

The molecular structure of “2,2-Dimethylpropylmagnesium bromide, 0.5M Diethyl Ether” consists of a magnesium atom bonded to a bromine atom and a 2,2-dimethylpropyl group . The ether solvent (diethyl ether) is not part of the molecular structure of the Grignard reagent itself, but it is crucial for the stability of the reagent .Chemical Reactions Analysis

As a Grignard reagent, “2,2-Dimethylpropylmagnesium bromide, 0.5M Diethyl Ether” is highly reactive . It can react with a variety of electrophilic compounds, including aldehydes, ketones, esters, and others . The product of these reactions is typically a new carbon-carbon bond .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Dimethylpropylmagnesium bromide, 0.5M Diethyl Ether” include a density of 0.863 g/mL at 25 °C . It is a 1.0 M solution in diethyl ether .Mécanisme D'action

Target of Action

2,2-Dimethylpropylmagnesium bromide, 0.5M Diethyl Ether is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are carbonyl groups (C=O) present in aldehydes, ketones, and esters .

Mode of Action

The Grignard reagent, 2,2-Dimethylpropylmagnesium bromide, acts as a nucleophile, attacking the electrophilic carbon atom that is present in the polar bond of a carbonyl group . The reaction of Grignard reagents with carbonyl compounds proceeds through a single electron transfer mechanism, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

The Grignard reaction is a cornerstone in organic synthesis, allowing for the formation of complex molecules from simpler precursors . The reaction of 2,2-Dimethylpropylmagnesium bromide with a carbonyl compound can lead to the formation of a wide range of products, including alcohols, ketones, and tertiary amines . These products can then participate in further reactions, leading to the synthesis of complex organic molecules .

Pharmacokinetics

It’s important to note that grignard reagents are generally sensitive to moisture and air, and they are usually prepared and used under an inert atmosphere .

Result of Action

The result of the action of 2,2-Dimethylpropylmagnesium bromide is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds, including complex molecules that are important in pharmaceuticals, materials science, and other areas of chemistry .

Safety and Hazards

“2,2-Dimethylpropylmagnesium bromide, 0.5M Diethyl Ether” is classified as a dangerous substance. It has hazard statements including H225 (highly flammable liquid and vapor), H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H336 (may cause drowsiness or dizziness) . Precautionary measures should be taken when handling this substance .

Propriétés

IUPAC Name |

magnesium;2-methanidyl-2-methylpropane;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDRJQYISBAVFV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[CH2-].[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neopentylmagnesium bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride, 95%](/img/structure/B6316892.png)

![N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide](/img/structure/B6316951.png)

![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B6316983.png)